6-(4-Chloro-3-methylphenyl)-2-formylphenol
Description
6-(4-Chloro-3-methylphenyl)-2-formylphenol is a substituted phenolic compound characterized by a formyl group (-CHO) at the 2-position and a 4-chloro-3-methylphenyl moiety at the 6-position of the benzene ring. The formyl group at the 2-position suggests utility as an intermediate in heterocyclic synthesis, analogous to other 2-formylphenol derivatives used in cyclization reactions to form benzo[b]furans or benzo[b]thiophenes . The 4-chloro-3-methylphenyl substituent introduces steric bulk and lipophilicity, which may influence solubility and biological interactions, as seen in structurally related compounds like Ex 26, a selective S1PR1 antagonist .
For example, sodium 2-formylphenolate could react with a halogenated 4-chloro-3-methylbenzene derivative under basic conditions, followed by purification . Applications likely include pharmaceutical intermediates or materials science, given the prevalence of similar structures in medicinal chemistry .
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-10(5-6-13(9)15)12-4-2-3-11(8-16)14(12)17/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBQDMYLLIUSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685201 | |
| Record name | 4'-Chloro-2-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-21-9 | |
| Record name | 4'-Chloro-2-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-3-methylphenyl)-2-formylphenol typically involves the formylation of 4-chloro-3-methylphenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-(4-Chloro-3-methylphenyl)-2-formylphenol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chloro-3-methylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-(4-Chloro-3-methylphenyl)-2-carboxyphenol.
Reduction: 6-(4-Chloro-3-methylphenyl)-2-hydroxymethylphenol.
Substitution: 6-(4-Amino-3-methylphenyl)-2-formylphenol.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 6-(4-Chloro-3-methylphenyl)-2-hydroxybenzaldehyde
- Molecular Formula : C13H10ClO2
- Molecular Weight : 250.67 g/mol
- CAS Number : 1261895-21-9
The compound features a phenolic structure with a formyl group, which enhances its reactivity and potential biological interactions. The presence of chlorine and methyl groups contributes to its unique chemical behavior.
Chemistry
6-(4-Chloro-3-methylphenyl)-2-formylphenol serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in the development of more complex organic molecules.
Key Reactions :
- Oxidation : The formyl group can be oxidized to a carboxylic acid.
- Reduction : It can be reduced to a corresponding alcohol.
- Substitution Reactions : The chloro group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.
Biology
The compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties.
- Antimicrobial Activity : Research indicates that phenolic compounds with halogen substitutions exhibit enhanced antibacterial effects. For instance, derivatives have shown efficacy against various bacterial strains by disrupting microbial membranes.
- Anticancer Potential : Studies have demonstrated that compounds similar to 6-(4-Chloro-3-methylphenyl)-2-formylphenol can induce apoptosis in cancer cells. Mechanistic investigations suggest that these compounds may activate p53 pathways, leading to cell cycle arrest and apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| CM-M345 | HCT116 | 2.6 | p53 activation |
| BP-C4 | HCT116 | 0.17 | Apoptosis induction |
Medicine
In medicinal chemistry, 6-(4-Chloro-3-methylphenyl)-2-formylphenol is being explored for its potential as a pharmacophore in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.
Case Study on Anticancer Activity
A study investigated the anticancer efficacy of structurally related phenolic compounds. Modifications at the phenolic position significantly influenced their effectiveness against human cancer cell lines, particularly HCT116 colon cancer cells. Compounds with chlorinated aromatic rings demonstrated improved selectivity for cancer cells over normal fibroblasts.
Antimicrobial Efficacy
A comparative analysis of various phenolic compounds highlighted that those with multiple halogen substitutions exhibited superior antimicrobial properties against biofilms formed by E. coli. This suggests that 6-(4-Chloro-3-methylphenyl)-2-formylphenol could be similarly effective in clinical settings.
Structure-Activity Relationship (SAR)
The biological activity of 6-(4-Chloro-3-methylphenyl)-2-formylphenol is influenced by the presence of chlorine and methyl substituents. Studies indicate that these halogens enhance selectivity and potency against specific biological targets, which is crucial for drug design.
Mechanism of Action
The mechanism of action of 6-(4-Chloro-3-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and lead to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues: 2-Formylphenol Derivatives
Example: 6-(3-Cyanophenyl)-2-formylphenol (CAS 1258618-92-6)
- Structural Difference: The 6-position substituent is a 3-cyanophenyl group instead of 4-chloro-3-methylphenyl.
- Hazards: Classified as harmful via inhalation, skin contact, and ingestion, likely due to the cyanophenyl group’s toxicity . In contrast, the chloro-methyl analogue may exhibit lower acute toxicity but higher environmental persistence due to halogenation .
Bioactive Analogues: Compounds with 4-Chloro-3-methylphenyl Substituents
Example: Ex 26 (1-(5’-((1-(4-chloro-3-methylphenyl)ethyl)amino)-2′-fluoro-3,5-dimethyl-[1,1′-biphenyl]-4-ylcarboxamido cyclopropanecarboxylic acid)
- Structural Difference: A complex biphenyl structure with an amino linker, fluorine, and carboxylic acid group.
- Biological Activity: Ex 26 acts as a selective S1PR1 antagonist, suggesting that the 4-chloro-3-methylphenyl group contributes to target binding affinity .
Environmental and Physical Property Analogues: Chlorinated Phenols
Example: 4-Chloro-2-methylphenol
- Structural Difference: A simpler phenol with chloro and methyl groups at positions 4 and 2.
- Physical Properties: Lower molecular weight (142.58 g/mol) and higher water solubility (1.2 g/L at 25°C) compared to the target compound, which likely has reduced solubility due to its bulkier 6-position substituent .
Heterocyclic Precursors
Example: 2-Acetylbenzo[b]furan
- Synthesis Route: Derived from sodium 2-formylphenolate and chloroacetone, demonstrating the utility of 2-formylphenol derivatives in forming fused heterocycles .
- Functional Difference: Replacement of the formyl group with acetyl (-COCH₃) reduces electrophilicity, slowing cyclization kinetics compared to the target compound.
Data Table: Comparative Analysis
Research Findings and Insights
- Reactivity: The formyl group at the 2-position facilitates nucleophilic attack, making the compound a versatile precursor for heterocycles like benzofurans .
- Safety Profile: Chlorinated aromatic compounds generally exhibit higher environmental bioaccumulation than cyanophenyl derivatives, but the latter may pose greater acute toxicity risks .
Biological Activity
Overview
6-(4-Chloro-3-methylphenyl)-2-formylphenol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound features a phenolic structure with a formyl group and a chloro-substituted aromatic ring, which may contribute to its reactivity and biological interactions.
- Chemical Formula : C14H12ClO2
- CAS Number : 1261895-21-9
- Molecular Weight : 248.69 g/mol
The biological activity of 6-(4-Chloro-3-methylphenyl)-2-formylphenol is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to potentially inhibit specific pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapy.
Anticancer Properties
Recent studies have indicated that derivatives of phenolic compounds exhibit significant anticancer activities. For instance, compounds similar to 6-(4-Chloro-3-methylphenyl)-2-formylphenol have shown selective cytotoxicity against various cancer cell lines:
- A549 (Lung Cancer) : IC50 < 10 µM
- A375 (Melanoma) : IC50 = 5.7 µM
- HeLa (Cervical Cancer) : Notably inactive compared to standard treatments like cisplatin .
These findings suggest that the compound may selectively target certain cancer cells while sparing normal cells.
Antimicrobial Activity
The antimicrobial properties of phenolic compounds are well-documented. 6-(4-Chloro-3-methylphenyl)-2-formylphenol may exhibit activity against various bacterial strains, making it a valuable candidate for further exploration in the development of new antimicrobial agents. For example, similar compounds have demonstrated effectiveness in reducing biofilm formation in E. coli and other pathogens .
Case Study 1: Anticancer Activity
A study evaluating the effects of phenolic compounds on human cancer cell lines revealed that modifications in the substituents significantly influenced their cytotoxicity. The introduction of chloro and methyl groups was found to enhance the anticancer activity of the derivatives, suggesting that 6-(4-Chloro-3-methylphenyl)-2-formylphenol may possess similar enhanced properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-(4-Chloro-3-methylphenyl)-2-formylphenol | A549 | <10 |
| Similar Phenolic Derivative | A375 | 5.7 |
| Standard Drug (Cisplatin) | HeLa | Variable |
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, derivatives similar to 6-(4-Chloro-3-methylphenyl)-2-formylphenol were tested against multiple bacterial strains. The results indicated significant inhibition of growth at low concentrations, supporting the hypothesis that modifications in phenolic compounds can lead to enhanced antimicrobial efficacy .
Q & A
Q. What are the recommended methods for synthesizing 6-(4-Chloro-3-methylphenyl)-2-formylphenol, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-chloro-3-methylphenyl group to a salicylaldehyde derivative (e.g., 2-formylphenol). For example:
- Step 1: Use Pd-catalyzed cross-coupling between 4-chloro-3-methylphenylboronic acid and 2-bromo-6-formylphenol under inert conditions (N₂ atmosphere).
- Step 2: Optimize reaction efficiency by varying temperature (80–120°C), solvent (toluene/DMF), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Monitor progress via TLC or HPLC .
- Purification: Recrystallize using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can the purity of 6-(4-Chloro-3-methylphenyl)-2-formylphenol be assessed, and what analytical techniques are most reliable?
Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/water, 70:30 v/v). Retention time and peak symmetry indicate purity .
- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks at m/z 246.6 [M+H]⁺.
- Elemental Analysis: Compare experimental C, H, Cl, and O percentages to theoretical values (e.g., C: 63.28%, H: 4.07%, Cl: 13.66%) .
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- Aldehyde proton: δ ~9.8 ppm (singlet).
- Aromatic protons: δ 6.8–7.5 ppm (multiples from substituted phenyl rings).
- Methyl group: δ ~2.3 ppm (singlet for -CH₃) .
- FT-IR: Detect C=O stretch (~1680 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 6-(4-Chloro-3-methylphenyl)-2-formylphenol?
Methodological Answer:
Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- Software: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set.
- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., aldehyde carbon) for nucleophilic attack.
- Transition State Analysis: Calculate activation energy for Schiff base formation with amines (e.g., ΔG‡ ~25 kcal/mol) .
Q. What strategies reconcile contradictory data between experimental and theoretical spectra?
Methodological Answer:
- Root Cause Analysis:
- Mitigation: Apply implicit solvent models (e.g., PCM) in computational studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
